molecular formula C17H17F2NO3S B2540475 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,6-difluorobenzenesulfonamide CAS No. 2034450-59-2

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,6-difluorobenzenesulfonamide

Cat. No.: B2540475
CAS No.: 2034450-59-2
M. Wt: 353.38
InChI Key: ZUZGDAOWMARKJX-UHFFFAOYSA-N
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Description

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,6-difluorobenzenesulfonamide is a synthetic small molecule of interest in medicinal chemistry and neuroscience research. Its structure incorporates a 2,3-dihydrobenzofuran moiety, a privileged scaffold in drug discovery known to contribute to bioactivity and metabolic stability . This core structure is found in several synthetic intermediates and established pharmacological agents, highlighting its significance in the design of biologically active compounds . The molecule's design also features a benzenesulfonamide group, a common pharmacophore in enzyme inhibitors, suggesting potential for investigating interactions with various enzymatic targets. Researchers may explore this compound as a potential precursor or structural analog in the development of novel ligands for central nervous system (CNS) targets. The structural backbone of 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine is shared with compounds investigated for their neuroactive properties . The addition of the 2,6-difluorobenzenesulfonamide group is intended to modulate the compound's electronic properties, binding affinity, and selectivity, making it a valuable tool for structure-activity relationship (SAR) studies. This chemical is provided for research purposes only and is intended for use in controlled laboratory settings by qualified scientists.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO3S/c1-11(9-12-5-6-16-13(10-12)7-8-23-16)20-24(21,22)17-14(18)3-2-4-15(17)19/h2-6,10-11,20H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZGDAOWMARKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,6-difluorobenzenesulfonamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.

    Introduction of the Propan-2-yl Group: This step often involves alkylation reactions where the benzofuran intermediate is reacted with propan-2-yl halides in the presence of a base.

    Attachment of the Difluorobenzenesulfonamide Group: The final step involves the sulfonylation of the intermediate with 2,6-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,6-difluorobenzenesulfonamide can undergo various types of chemical reactions:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuranones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The difluorobenzene ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Benzofuranones

    Reduction: Amines

    Substitution: Substituted benzofuran derivatives

Scientific Research Applications

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,6-difluorobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug discovery, particularly for antimicrobial and anticancer agents.

    Biology: The compound is studied for its biological activity and interactions with various enzymes and receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,6-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The difluorobenzene ring enhances the compound’s binding affinity and stability.

Comparison with Similar Compounds

5-MAPDB (1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine)

  • Core Structure : 2,3-dihydrobenzofuran.
  • Substituents : N-methylpropan-2-amine at the 5-position.
  • Key Differences : Lacks the sulfonamide group and fluorine atoms.
  • Instead, its amphetamine-like structure suggests central nervous system (CNS) activity, possibly as a serotonin or dopamine receptor modulator .

6-APDB (6-(2-aminopropyl)-2,3-dihydrobenzofuran)

  • Core Structure : 2,3-dihydrobenzofuran.
  • Substituents: 2-aminopropyl group at the 6-position.
  • Key Differences : Contains a primary amine instead of a sulfonamide.
  • Functional Implications : Likely exhibits stimulant or entactogen effects akin to MDMA analogs due to the unsubstituted amine .

Sulfonamide-Containing Analogues

N-(3-(2-(tert-Butyl)-5-(2-chloropyrimidin-4-yl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide

  • Core Structure : Thiazol-pyrimidine heterocycle.
  • Substituents : 2,6-difluorobenzenesulfonamide at the 4-position.
  • Functional Implications : The sulfonamide group may enhance binding to ATP pockets in kinases, while fluorine atoms improve membrane permeability .

Comparative Data Table

Compound Core Structure Substituents Key Functional Groups Putative Activity
Target Compound 2,3-dihydrobenzofuran Propan-2-yl amine, 2,6-difluorobenzenesulfonamide Sulfonamide, fluorine, dihydrofuran Enzyme inhibition, CNS modulation
5-MAPDB 2,3-dihydrobenzofuran N-methylpropan-2-amine Amphetamine derivative Serotonin/dopamine modulation
6-APDB 2,3-dihydrobenzofuran 2-aminopropyl Primary amine Stimulant/entactogen effects
Thiazol-pyrimidine sulfonamide () Thiazol-pyrimidine 2,6-difluorobenzenesulfonamide Sulfonamide, heterocyclic rings Kinase inhibition

Research Findings and Implications

  • Metabolic Stability : The dihydrobenzofuran core may confer greater resistance to oxidative metabolism than furan or benzene derivatives, as seen in related compounds .
  • Target Selectivity : The combination of dihydrobenzofuran and sulfonamide could dual-target serotonin receptors (via the amine) and enzymes like carbonic anhydrase (via sulfonamide), a hypothesis supported by modular pharmacophore models .

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,6-difluorobenzenesulfonamide is a complex organic compound characterized by its unique structure, which combines a benzofuran moiety with a sulfonamide group. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈F₂N₂O₂S
  • Molecular Weight : 348.41 g/mol
  • Functional Groups :
    • Benzofuran core
    • Sulfonamide group
    • Difluorobenzene substituent

This unique combination of functional groups suggests potential for diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Potential

Recent studies involving related compounds have highlighted the importance of the benzofuran moiety in anticancer activity. For example, derivatives of 2,3-dihydrobenzofuran have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. In one study, a related compound exhibited an IC50 value of 9.45 μM against PARP-1 . This suggests that this compound may also exhibit similar inhibitory effects due to its structural similarities.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Benzofuran Moiety : This can be achieved through cyclization reactions involving 2-hydroxyphenyl ketones and aldehydes.
  • Alkylation : The benzofuran derivative is then alkylated using propan-2-yl halides under basic conditions to introduce the propan-2-yl group.
  • Sulfonamide Formation : Finally, the sulfonamide group is introduced through a reaction with a suitable sulfonyl chloride in the presence of a base.

Case Studies and Research Findings

StudyCompoundActivityIC50 Value
DHBF-7-carboxamidePARP Inhibition9.45 μM
Various DHB derivativesAntioxidantNot specified

These findings indicate that compounds with similar structural features to this compound can exhibit significant biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,6-difluorobenzenesulfonamide, and how can purity be optimized during synthesis?

  • Methodology : The compound’s synthesis typically involves coupling the 2,3-dihydrobenzofuran-5-yl-propan-2-amine moiety with 2,6-difluorobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to remove unreacted sulfonyl chloride and amine byproducts. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm ensures ≥98% purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the dihydrobenzofuran ring and sulfonamide linkage. For example, the ¹H NMR spectrum should show characteristic singlet peaks for the propan-2-yl group (δ ~1.2–1.4 ppm) and splitting patterns for fluorinated aromatic protons. High-resolution mass spectrometry (HRMS) in electrospray ionization (ESI) mode validates the molecular formula (e.g., C₁₈H₁₆F₂N₂O₃S) .

Q. How can researchers assess the compound’s solubility and stability in biological assay buffers?

  • Methodology : Solubility is determined via shake-flask method in PBS (pH 7.4) or DMSO, followed by UV-Vis spectroscopy. Stability studies involve incubating the compound at 37°C in assay buffers (e.g., RPMI-1640 with 10% FBS) and analyzing degradation products using LC-MS/MS over 24–72 hours .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to kinase targets like B-Raf or MEK?

  • Methodology : Density functional theory (DFT) calculations (e.g., using Gaussian 16) optimize the compound’s geometry, while molecular docking (AutoDock Vina) models interactions with kinase ATP-binding pockets. Wavefunction analysis tools like Multiwfn evaluate electrostatic potential surfaces (EPS) to identify key sulfonamide-fluorine interactions with Arg residues in B-Raf .

Q. How can contradictory data in kinase inhibition assays (e.g., IC₅₀ variability across cell lines) be resolved?

  • Methodology : Variability may arise from off-target effects or differences in cellular kinase expression. Use orthogonal assays:

  • In vitro : Radiolabeled ATP-binding assays with purified kinases (e.g., B-Raf V600E mutant).
  • In-cell western blotting : Quantify phosphorylated ERK/MAPK levels post-treatment.
  • CRISPR knockout models : Validate target specificity by comparing IC₅₀ in wild-type vs. kinase-deficient cells .

Q. What experimental designs are recommended for evaluating metabolic stability and CYP450 inhibition?

  • Methodology :

  • Microsomal stability : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS quantification of parent compound depletion.
  • CYP inhibition : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) in HLMs to measure IC₅₀ values. Competitive inhibition kinetics (Ki) are determined via Dixon plots .

Q. How can researchers address low bioavailability in preclinical models?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to the sulfonamide nitrogen.
  • Nanoparticle encapsulation : Use PLGA nanoparticles to enhance solubility and prolong half-life. Validate using pharmacokinetic (PK) studies in rodents, monitoring plasma concentrations via LC-MS/MS .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting data between in vitro kinase inhibition and in vivo tumor regression studies?

  • Methodology : Discrepancies may stem from poor tissue penetration or metabolite interference. Conduct:

  • Tissue distribution studies : Quantify compound levels in tumors vs. plasma via LC-MS/MS.
  • Metabolite profiling : Identify active/inactive metabolites using HRMS and compare their IC₅₀ values .

Q. What statistical approaches are suitable for dose-response studies with high variability?

  • Methodology : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀/EC₅₀. Apply bootstrapping (1,000 iterations) to estimate confidence intervals. For high variability, normalize data to internal controls (e.g., housekeeping genes in qPCR) .

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